molecular formula C16H15N3 B14658536 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile CAS No. 38291-69-9

4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile

Cat. No.: B14658536
CAS No.: 38291-69-9
M. Wt: 249.31 g/mol
InChI Key: OHMQCAYIEGKGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound is of interest primarily for its chemical and pharmacological properties. It features a benzodiazepine core with a phenyl group and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzodiazepine ketones or aldehydes.

    Reduction: Formation of benzodiazepine amines.

    Substitution: Formation of halogenated or alkylated benzodiazepine derivatives.

Scientific Research Applications

4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its potential anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with well-known anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

    Lorazepam: Known for its sedative and anxiolytic effects.

Uniqueness

4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential pharmacological properties. Unlike other benzodiazepines, the presence of the carbonitrile group allows for additional chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

38291-69-9

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile

InChI

InChI=1S/C16H15N3/c17-11-13-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-14(15)18-13/h1-9,13,16,18-19H,10H2

InChI Key

OHMQCAYIEGKGNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2NC1C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.